

Technical Guide: Development and Functionalization of N-methyl-2-propyl-3-methylpyrrole Scaffolds

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Compound of Interest

Compound Name: *1,3-Dimethyl-2-propyl-1H-pyrrole*

Cat. No.: *B12864576*

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Executive Summary

This technical guide provides a comprehensive framework for the synthesis, functionalization, and pharmacological evaluation of N-methyl-2-propyl-3-methylpyrrole derivatives. While pyrrole rings are ubiquitous in medicinal chemistry (e.g., Atorvastatin, Sunitinib), this specific 2,3-disubstituted, N-methylated scaffold offers a unique lipophilic profile and distinct regiochemical reactivity. This guide is designed for medicinal chemists and drug developers seeking to exploit this scaffold for COX inhibition, kinase targeting, or antimicrobial applications.

Part 1: Structural Analysis & Pharmacophore Logic

The Scaffold Architecture

The N-methyl-2-propyl-3-methylpyrrole core presents a highly electron-rich, penta-substituted system (including the lone pair). Its utility in drug design stems from three key structural features:

- N-Methylation (Position 1): Eliminates the hydrogen bond donor capability of the pyrrole NH, significantly increasing lipophilicity (LogP) and blood-brain barrier (BBB) permeability

compared to the parent pyrrole. It also prevents N-oxidation in certain metabolic pathways.

- **2-Propyl Group:** Provides a flexible hydrophobic tail, ideal for filling hydrophobic pockets in enzyme active sites (e.g., the cyclooxygenase channel in COX-1/2).
- **3-Methyl Group:** A rigid steric anchor that restricts bond rotation in derivatives, potentially locking the molecule into a bioactive conformation.

Regiochemical Reactivity

The presence of alkyl groups at positions 2 and 3, combined with the electron-donating N-methyl group, directs electrophilic aromatic substitution (EAS) primarily to Position 5 (C5).

- **C5 (Primary Reactive Site):** The
-position relative to nitrogen. It is electronically activated and sterically accessible.
- **C4 (Secondary Reactive Site):** The
-position. Less reactive and sterically crowded by the adjacent C3-methyl and C5-substituents.

Part 2: Synthesis & Functionalization Protocols

Core Scaffold Synthesis (Paal-Knorr Strategy)

The most robust route to the parent scaffold is the Paal-Knorr Pyrrole Synthesis, condensing a 1,4-dicarbonyl precursor with methylamine.

Precursor Required: 3-methyl-4-oxooctanal (or equivalent protected 1,4-dicarbonyl).

Reaction Scheme:

Key Functionalization Workflows

To generate a library of bioactive derivatives, we utilize the high reactivity of the C5 position.

Workflow A: C5-Formylation (Vilsmeier-Haack)

This introduces an aldehyde at C5, a versatile handle for reductive amination or Knoevenagel condensations.

- Reagents:

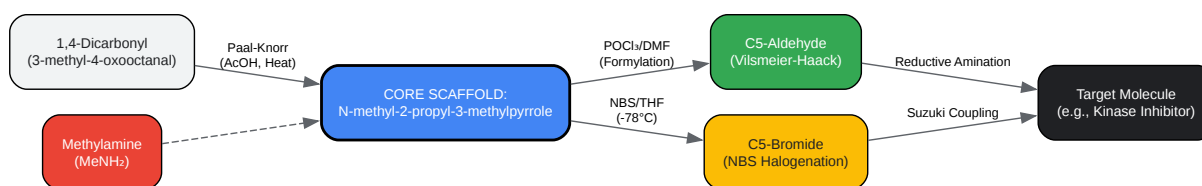
, DMF (N,N-Dimethylformamide).
- Mechanism: Formation of the Vilsmeier reagent (chloroiminium ion), followed by electrophilic attack at C5.
- Outcome: 1-methyl-3-methyl-2-propylpyrrole-5-carboxaldehyde.

Workflow B: C5-Halogenation

Introduction of bromine or iodine for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

- Reagents: NBS (N-Bromosuccinimide) in THF at -78°C.
- Control: Low temperature is critical to prevent poly-halogenation at C4.

Visualization: Synthesis & Derivatization Pathway



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Figure 1: Synthetic logic flow from precursor to bioactive derivatives, highlighting the divergent functionalization at C5.

Part 3: Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N-methyl-2-propyl-3-methylpyrrole

Objective: Synthesize 1-methyl-3-methyl-2-propylpyrrole-5-carboxaldehyde.

Safety:

is highly corrosive and water-reactive. Perform all steps in a fume hood.

- Reagent Preparation:
 - In a flame-dried round-bottom flask under Argon, cool DMF (1.2 eq) to 0°C.
 - Dropwise add Phosphorus Oxychloride () (1.1 eq). Stir for 30 min to generate the Vilsmeier salt (white precipitate may form).
- Addition:
 - Dissolve N-methyl-2-propyl-3-methylpyrrole (1.0 eq) in anhydrous dichloroethane (DCE).
 - Add the pyrrole solution dropwise to the Vilsmeier salt at 0°C.
- Reaction:
 - Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours.
 - Validation: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (high Rf) should disappear; a new polar spot (aldehyde) appears.
- Hydrolysis & Workup:
 - Cool to 0°C. Quench carefully with saturated Sodium Acetate (NaOAc) solution (exothermic!).
 - Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
 - Extract with DCM (

). Wash organics with water and brine.

- Purification:

- Dry over

, concentrate, and purify via silica gel chromatography.

Protocol 2: Regioselective Bromination

Objective: Synthesize 5-bromo-1-methyl-3-methyl-2-propylpyrrole.

- Dissolve the scaffold in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
- Add N-Bromosuccinimide (NBS) (1.05 eq) dissolved in THF dropwise over 20 minutes.
 - Expert Insight: Rapid addition or higher temperatures will lead to C4/C5 di-bromination.
- Stir at -78°C for 2 hours.
- Quench with cold water. Extract with Diethyl Ether.^[1]
- Storage: Pyrrole halides are unstable; use immediately in cross-coupling reactions.

Part 4: Data Analysis & SAR Implications

Physicochemical Profile (Predicted)

The following table summarizes the shift in properties when derivatizing the core scaffold.

Derivative	LogP (Predicted)	H-Bond Donors	H-Bond Acceptors	Primary Application
Core Scaffold	~3.2	0	1	Starting Material
5- Carboxaldehyde	~2.1	0	2	Intermediate
5-Carboxylic Acid	~2.4	1	2	COX Inhibitor Isostere
5-Aminomethyl	~1.8	2	2	Kinase Solubilizing Group

Biological Targets & Mechanism of Action

A. COX-1/COX-2 Inhibition

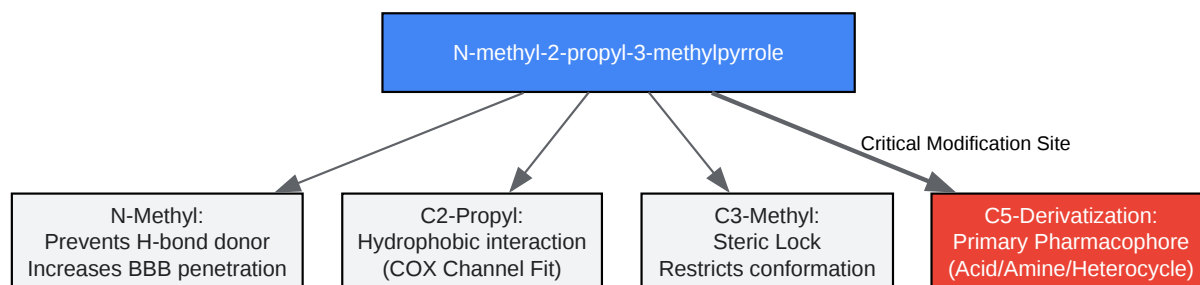
Pyrrole-acetic acid derivatives (similar to Tolmetin) are potent NSAIDs.

- Mechanism: The 2-propyl group mimics the arachidonic acid tail, positioning the molecule within the hydrophobic channel of the cyclooxygenase enzyme.
- Design Strategy: Convert the C5-aldehyde (from Protocol 1) to a carboxylic acid or acetic acid moiety.

B. Kinase Inhibition[2]

- Mechanism: The pyrrole ring acts as a hinge-binder in the ATP-binding pocket.
- Design Strategy: Use the C5-bromide (from Protocol 2) to couple with an indolinone or pyrimidine motif (analogous to Sunitinib).

Visualization: Structure-Activity Relationship (SAR) Logic



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Figure 2: SAR dissection of the scaffold, identifying the functional role of each substituent.

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Sources

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- [2. Bioactive pyrrole-based compounds with target selectivity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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